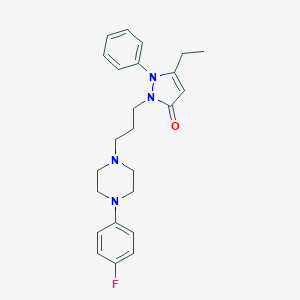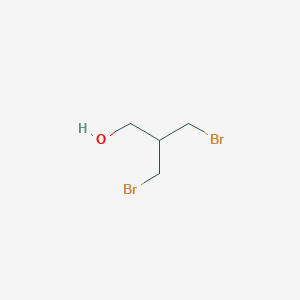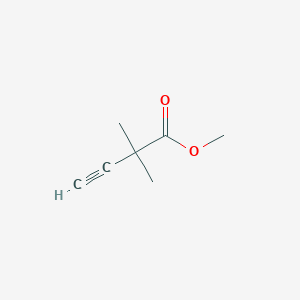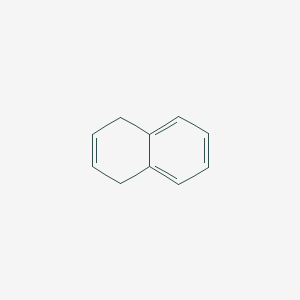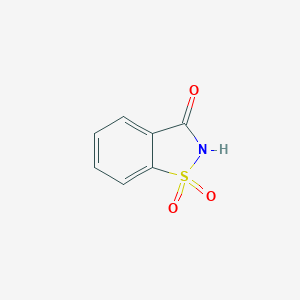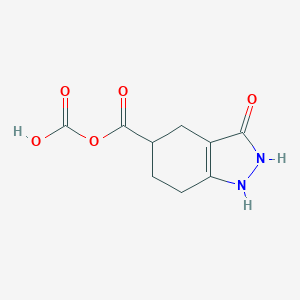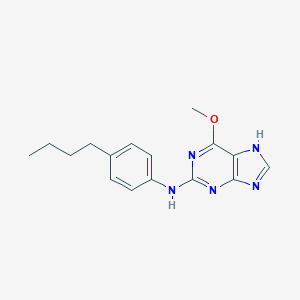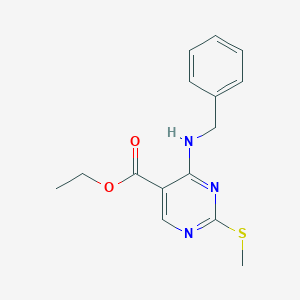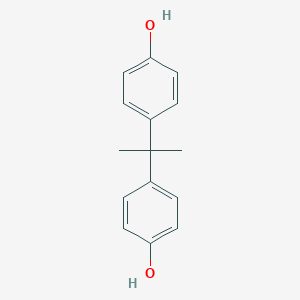
4-(苄氧基)环己酮
概述
描述
4-(Benzyloxy)cyclohexanone is an organic compound with the molecular formula C13H16O2. It is a colorless to light yellow liquid with a distinctive aromatic odor. This compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol, but only slightly soluble in water . It is commonly used as an intermediate in organic synthesis and as a precursor for various chemical reactions.
科学研究应用
4-(Benzyloxy)cyclohexanone has a wide range of applications in scientific research:
作用机制
Target of Action
It is known that cyclohexanone derivatives are often used in the synthesis of pharmaceuticals and natural products .
Mode of Action
It is known that cyclohexanone and its derivatives can undergo various chemical reactions, including [3,3]-sigmatropic rearrangement . This rearrangement is a type of pericyclic reaction that results in the reorganization of the molecule’s structure .
Biochemical Pathways
Cyclohexanone and its derivatives are known to be involved in various chemical reactions, including [3,3]-sigmatropic rearrangement . This rearrangement can lead to the formation of new compounds with potential biological activity .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, are noted .
Result of Action
It is known that cyclohexanone and its derivatives can undergo various chemical reactions, leading to the formation of new compounds with potential biological activity .
准备方法
Synthetic Routes and Reaction Conditions: 4-(Benzyloxy)cyclohexanone can be synthesized through the condensation reaction of benzyl bromide with cyclohexanone in the presence of a base such as sodium hydride in anhydrous tetrahydrofuran (THF) at low temperatures . Another method involves the reaction of 4-hydroxycyclohexanone with benzyl chloride under basic conditions .
Industrial Production Methods: Industrial production of 4-(Benzyloxy)cyclohexanone typically involves the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 4-(Benzyloxy)cyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-(benzyloxy)cyclohexanone oxime.
Reduction: Reduction reactions can convert it to 4-(benzyloxy)cyclohexanol.
Substitution: It can undergo nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-(Benzyloxy)cyclohexanone oxime.
Reduction: 4-(Benzyloxy)cyclohexanol.
Substitution: Various substituted cyclohexanone derivatives.
相似化合物的比较
4-Hydroxycyclohexanone: Similar in structure but lacks the benzyloxy group.
4-Methoxycyclohexanone: Contains a methoxy group instead of a benzyloxy group.
4-Phenylcyclohexanone: Has a phenyl group instead of a benzyloxy group.
Uniqueness: 4-(Benzyloxy)cyclohexanone is unique due to its benzyloxy group, which imparts distinct chemical and physical properties. This group enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
4-phenylmethoxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGVIYUANJAFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450877 | |
| Record name | 4-(Benzyloxy)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2987-06-6 | |
| Record name | 4-(Benzyloxy)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(BENZYLOXY)CYCLOHEXANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic route for 4-(Benzyloxy)cyclohexanone described in the research paper?
A1: The paper "Einige Derivate und Umwandlungsprodukte des Chinits" [] outlines a method for the partial benzylation of quinitol, yielding 4-benzyloxy-cyclohexanol. This compound is then oxidized to produce 4-(Benzyloxy)cyclohexanone. This synthetic route is significant because it provides a pathway to obtain a specifically substituted cyclohexanone derivative. [] The presence of the benzyloxy group at the 4-position can be valuable for further chemical modifications and potentially influence the molecule's reactivity and properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)
![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15R,17R)-17-[(2R)-5-[(2R,3R,4S,5S)-4-Hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15-pentol](/img/structure/B28151.png)
